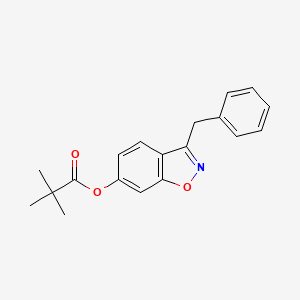

3-Benzyl-1,2-benzisoxazol-6-yl pivalate

Description

3-Benzyl-1,2-benzisoxazol-6-yl pivalate is a synthetic benzisoxazole derivative characterized by a benzyl group at position 3 of the benzisoxazole core and a pivaloyloxymethyl ester at position 4. The compound’s structure (C₁₈H₁₇NO₃) combines a bicyclic aromatic system with a sterically hindered pivalate ester, which is hypothesized to enhance metabolic stability compared to simpler esters.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(3-benzyl-1,2-benzoxazol-6-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)18(21)22-14-9-10-15-16(20-23-17(15)12-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |

InChI Key |

KGXRUPNJBZRKLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Cyclocondensation of 3-Benzyl-4-hydroxycoumarin with Hydroxylamine

Reaction Overview :

-

Substrate : 3-Benzyl-4-hydroxycoumarin (or analogous ketone precursors).

-

Reagent : Hydroxylamine sulfate or hydroxylamine hydrochloride.

-

Conditions : Aqueous base (e.g., NaOH), chelating agents (e.g., EDTA), and heating (80–90°C).

Mechanism :

-

Nucleophilic Attack : Hydroxylamine reacts with the carbonyl group of 3-benzyl-4-hydroxycoumarin.

-

Cyclization : Formation of the isoxazole ring via dehydration and ring closure.

Key Findings :

Functionalization: Introduction of Benzyl Group

The benzyl group at position 3 can be introduced via:

Method A: Direct Incorporation During Core Synthesis

Approach :

-

Precursor : Use 3-benzyl-4-hydroxycoumarin as the starting material.

-

Advantage : Avoids post-synthetic alkylation steps.

Example :

-

Substrate : 3-Benzyl-4-hydroxycoumarin.

-

Reaction : Cyclocondensation with hydroxylamine in water, yielding 3-benzyl-1,2-benzisoxazol-6-ol .

Esterification: Formation of Pivalate Ester

The hydroxyl group at position 6 is esterified with pivaloyl chloride.

Step 2: Esterification with Pivaloyl Chloride

Reaction Overview :

-

Substrate : 3-Benzyl-1,2-benzisoxazol-6-ol.

-

Reagent : Pivaloyl chloride (C(O)CC(C)(C)Cl).

-

Conditions : Dichloromethane (DCM) or toluene, base (e.g., triethylamine or DMAP), 0°C to room temperature.

Mechanism :

-

Deprotonation : Base deprotonates the hydroxyl group.

-

Acyl Transfer : Nucleophilic attack on pivaloyl chloride forms the ester.

Key Findings :

Data Tables: Reaction Conditions and Outcomes

Table 1: Core Synthesis of 3-Benzyl-1,2-Benzisoxazole-6-ol

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzisoxazol-6-yl pivalate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

Reduction: The benzisoxazole ring can be reduced to form a benzisoxazoline derivative.

Substitution: The pivalate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Benzisoxazoline derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Central Nervous System Disorders

The structure of 1,2-benzisoxazole derivatives, including 3-benzyl-1,2-benzisoxazol-6-yl pivalate, has been recognized for its ability to interact with multiple biological targets. This characteristic positions these compounds as promising candidates for treating Central Nervous System (CNS) disorders. For instance, studies have shown that 1,2-benzisoxazoles can act as effective treatments for conditions like epilepsy and Parkinson's disease due to their neuroprotective properties .

Anticholinesterase Activity

Research indicates that derivatives of benzisoxazole exhibit significant anticholinesterase activity, which is crucial in developing treatments for Alzheimer's disease and other cognitive impairments. Compounds that inhibit acetylcholinesterase (AChE) can potentially enhance cholinergic neurotransmission, thereby improving cognitive functions in patients suffering from dementia .

Anti-inflammatory Properties

The inhibition of p38 mitogen-activated protein kinase (MAPK) by certain benzisoxazole derivatives suggests their utility in treating inflammatory diseases. Compounds that target this pathway may help manage conditions characterized by excessive pro-inflammatory cytokine production, such as rheumatoid arthritis and Crohn's disease .

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Such modifications can lead to the development of advanced materials suitable for various industrial applications .

Agrochemicals

Research into benzisoxazole derivatives has also revealed their potential as agrochemical agents. Their ability to interact with biological systems makes them suitable candidates for developing pesticides or herbicides that target specific pathways in pests while minimizing collateral damage to non-target organisms .

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Research Findings and Stability Data

- Chemical Stability: Studies on Sivelestat analogs demonstrate that pivalate esters exhibit >90% stability in human plasma over 24 hours, outperforming acetyl or propionyl esters (<50% stability under identical conditions) .

- Biological Activity: In HNE inhibition assays, benzisoxazole derivatives with bulky esters (e.g., pivalate) show IC₅₀ values in the nanomolar range, comparable to sulfonate analogs but with improved tissue penetration .

Biological Activity

3-Benzyl-1,2-benzisoxazol-6-yl pivalate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzisoxazole core, which is known for its diverse biological activities. The structure can be represented as follows:

Biological Activity Overview

Research indicates that benzisoxazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activity of this compound has been primarily evaluated through in vitro studies.

Antimicrobial Activity

A study on benzoxazole derivatives highlighted their selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . While this compound's specific MIC values were not detailed in available literature, related compounds have shown promising results in inhibiting microbial growth.

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Bacillus subtilis | 32 | Antibacterial |

| Compound B | Candida albicans | 16 | Antifungal |

| This compound | TBD | TBD | TBD |

Anticancer Activity

Benzisoxazole derivatives have also been investigated for their anticancer potential. Some studies suggest that modifications on the benzisoxazole ring can lead to compounds with lower toxicity to normal cells compared to cancer cells . This selectivity is crucial for developing effective cancer therapies.

Case Studies

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, similar to other benzoxazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Benzyl-1,2-benzisoxazol-6-yl pivalate?

- Methodology : Start with 1,2-benzisoxazol-6-ol (CAS 65685-55-4, see ) as the core intermediate. Introduce the benzyl group via nucleophilic substitution using benzyl bromide under anhydrous conditions. Protect the hydroxyl group with a pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the final ester. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with a hexane/ethyl acetate gradient .

- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous benzisoxazole derivatives described in .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 40°C, -20°C)

- Humidity (75% RH)

- Light (UV-Vis irradiation per ICH guidelines).

Advanced Research Questions

Q. How can factorial design resolve contradictions in reported bioactivity data for this compound?

- Approach : Apply a 2 factorial design to isolate variables causing discrepancies (e.g., solvent polarity, catalyst loading, reaction time). For pharmacological studies, evaluate variables like cell line specificity, incubation time, and metabolite interference ( ).

- Data Analysis : Use ANOVA to identify statistically significant factors. Cross-reference with membrane permeability data (lower molecular weight analogs may exhibit higher absorption; ) to contextualize bioavailability differences.

Q. What strategies optimize reactor design for scaling up this compound synthesis?

- Methodology : Use computational fluid dynamics (CFD) simulations to model heat/mass transfer in batch vs. continuous-flow reactors (, RDF2050112). Validate predictions with lab-scale experiments under controlled parameters (e.g., residence time distribution, mixing efficiency).

- Challenges : Address pivalate ester hydrolysis risks by selecting corrosion-resistant materials (e.g., Hastelloy) and inert gas purging.

Q. How do surface interactions impact the compound’s reactivity in heterogeneous catalytic systems?

- Experimental Design : Immobilize the compound on silica or metal-organic frameworks (MOFs) and study adsorption-desorption kinetics via quartz crystal microbalance (QCM) ( ). Compare catalytic turnover rates using Pd/C vs. enzyme-based catalysts.

- Advanced Analysis : Perform density functional theory (DFT) calculations to model surface binding energies and transition states.

Data Interpretation & Contradiction Management

Q. How should researchers reconcile conflicting data on the compound’s metabolic stability?

- Resolution Framework :

Cross-validate assay conditions (e.g., liver microsomes vs. hepatocytes).

Quantify phase I/II metabolites via LC-MS/MS ( ).

Account for species-specific cytochrome P450 isoforms ( ).

- Case Study : If rodent models show rapid clearance but human microsomes indicate stability, conduct interspecies extrapolation using in silico pharmacokinetic modeling (e.g., GastroPlus).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.